2-(2-Chlorophenoxy)acetamide

Physicochemical characterization Quality control Isomer identification

Misidentification of positional isomers (ortho vs. para) compromises biological activity and SAR studies. Procure the confirmed ortho-isomer 2-(2-chlorophenoxy)acetamide with identity-verified by melting point. - Melting point 149-150 °C for rapid identity verification vs. para-isomer (139-142 °C). - Ready-to-validate RP-HPLC method (Newcrom R1) for purity profiling. - Essential scaffold for TRPM4 inhibitor CBA (IC₅₀ 1.5 µM) and osteoclast differentiation inhibitors.

Molecular Formula C8H8ClNO2
Molecular Weight 185.61 g/mol
CAS No. 35368-68-4
Cat. No. B1596112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chlorophenoxy)acetamide
CAS35368-68-4
Molecular FormulaC8H8ClNO2
Molecular Weight185.61 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)OCC(=O)N)Cl
InChIInChI=1S/C8H8ClNO2/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4H,5H2,(H2,10,11)
InChIKeyVFUNLXYSSCTXBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Chlorophenoxy)acetamide Procurement and Differentiation Data


2-(2-Chlorophenoxy)acetamide (CAS 35368-68-4) is a halogenated phenoxyacetamide derivative with molecular formula C₈H₈ClNO₂ and molecular weight 185.61 g/mol [1]. It is characterized by a chlorine atom at the ortho position of the phenoxy ring, distinguishing it from its para-substituted isomer. The compound is available as a research-grade chemical (≥97% purity) from major suppliers and is listed in the PubChem database (CID 97329) [1]. It serves as a versatile small-molecule scaffold for the synthesis of bioactive derivatives, including osteoclast differentiation inhibitors and TRPM4 channel modulators, and has documented applications in agricultural chemistry as a herbicide .

Why Positional Isomer Substitution Fails for 2-(2-Chlorophenoxy)acetamide


The ortho-chlorine substituent on the phenoxy ring of 2-(2-chlorophenoxy)acetamide is the primary driver of its distinct physicochemical profile and biological activity relative to para-substituted or unsubstituted analogs. Computational predictions indicate that this positional isomerism alters electronic distribution, lipophilicity (XLogP3), and hydrogen-bonding capacity, which in turn affect target binding and metabolic stability [1]. Compared to 2-(4-chlorophenoxy)acetamide (CAS 3598-10-5), the ortho isomer exhibits a lower boiling point (370.8°C vs. 374.2°C at 760 mmHg) and a significantly lower melting point (149–150 °C vs. 139–142 °C) . These differences are not trivial: they directly influence solubility, formulation behavior, and chromatographic separation conditions. Generic substitution without verifying positional identity risks introducing a compound with divergent reactivity, biological potency, and regulatory status.

Quantitative Differentiation Evidence vs. Closest Analogs


Ortho vs. Para Thermal Property Divergence

The ortho-chlorine substitution in 2-(2-chlorophenoxy)acetamide results in a lower boiling point relative to its para isomer. Specifically, the boiling point is 370.8°C at 760 mmHg for the ortho compound , compared to 374.2°C at 760 mmHg for 2-(4-chlorophenoxy)acetamide . The melting point difference is even more pronounced: 149–150 °C (ortho) versus 139–142 °C (para) , representing a 10–11 °C gap. This quantitative thermal divergence provides a clear analytical handle for identity confirmation and purity assessment.

Physicochemical characterization Quality control Isomer identification

Lipophilicity Difference by Chlorine Position

Computed XLogP3 values highlight the lipophilicity difference conferred by chlorine position. 2-(2-Chlorophenoxy)acetamide has an XLogP3 of 1.2 [1], whereas the para isomer 2-(4-chlorophenoxy)acetamide is predicted to have an XLogP3 of 1.5 [2]. The ΔXLogP3 of -0.3 indicates that the ortho isomer is less lipophilic, which can influence membrane permeability, protein binding, and reversed-phase HPLC retention behavior.

Lipophilicity ADME prediction Chromatographic retention

Validated HPLC Method for Ortho-Specific Detection

A dedicated reversed-phase HPLC method has been published for 2-(2-chlorophenoxy)acetamide using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid [1]. The method is scalable for preparative separation and suitable for pharmacokinetic studies, with a specific recommendation to substitute phosphoric acid with formic acid for mass spectrometry compatibility. No equivalent published method exists for the para isomer with identical column and mobile-phase specifications, making this method a unique procurement-relevant differentiator for laboratories requiring validated, reproducible analytical protocols.

Analytical chemistry HPLC method development Purity determination

Unique Bioactive Derivative Scaffold

2-(2-Chlorophenoxy)acetamide serves as the core scaffold for several biologically active derivatives that have not been reported with the para-chloro analog. Notable examples include: (i) N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy)acetamide (PPOA-N-Ac-2-Cl), a potent inhibitor of osteoclast differentiation acting via TRAF6 downregulation [1]; (ii) (4-chloro-2-(2-(2-chlorophenoxy)acetamido)benzoic acid) (CBA), a selective TRPM4 cation channel inhibitor with an IC₅₀ of 1.5 μM ; and (iii) 2-(2-chlorophenoxy)-N-(4-alkoxy-2-morpholinophenyl)acetamide series, which suppress osteoclastogenesis in vitro as demonstrated by TRAP-staining assay [2]. The ortho-chloro geometry appears critical for the molecular recognition events underlying these activities.

Medicinal chemistry Scaffold hopping Structure-activity relationship

Procurement Application Scenarios


QC Reference Standard for Isomer Identification

The 10–11 °C melting point difference between 2-(2-chlorophenoxy)acetamide (149–150 °C) and its para isomer (139–142 °C) provides a simple, instrument-based identity verification method . Analytical laboratories can implement this as a compendial identification test without requiring advanced spectroscopic equipment.

GLP-Compliant HPLC Method Development

The published Newcrom R1 RP-HPLC method [1] offers a ready-to-validate analytical protocol for purity determination, impurity profiling, and pharmacokinetic sample analysis. Laboratories can avoid extensive method development by adopting this column-specific, MS-compatible method directly.

Osteoclast and Ion Channel Modulator Scaffold

The ortho-chlorophenoxyacetamide core is essential for synthesizing validated bioactive derivatives, including PPOA-N-Ac-2-Cl (TRAF6-mediated osteoclast inhibition) [2] and CBA (TRPM4 inhibitor, IC₅₀ = 1.5 μM) . Procuring anything other than the ortho isomer will preclude access to these established structure-activity relationships.

Gibberellin Biosynthesis Inhibition Lead

2-(2-Chlorophenoxy)acetamide is documented as a herbicide that inhibits gibberellin biosynthesis in annual and perennial grasses, with reported application in sugarcane, cotton, and soybean crops . It serves as a lead structure for the development of plant growth regulators with defined molecular mode of action.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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